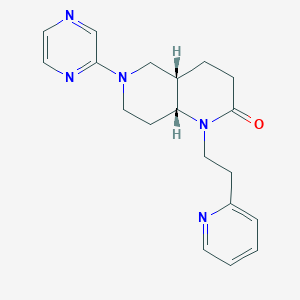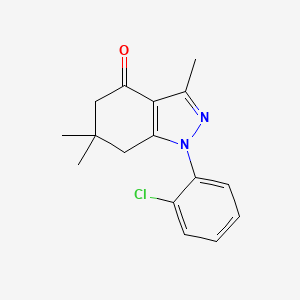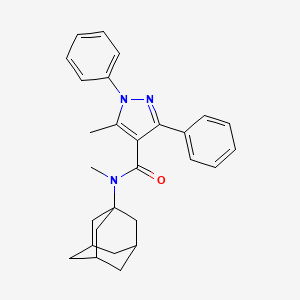![molecular formula C18H21F3N2O2 B5316045 2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TMI-1 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
作用機序
TMI-1 binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
TMI-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. TMI-1 has also been shown to inhibit tumor growth and metastasis in various cancer models. In addition, TMI-1 has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced apoptosis.
実験室実験の利点と制限
TMI-1 is a potent inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway in vitro and in vivo. TMI-1 has also shown promising results in preclinical studies as a potential cancer therapeutic agent. However, TMI-1 has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, TMI-1 has not yet been tested in clinical trials, and its safety and toxicity profile in humans are not yet known.
将来の方向性
There are several future directions for the research on TMI-1. One direction is to investigate the potential applications of TMI-1 in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to optimize the synthesis and formulation of TMI-1 to improve its solubility and bioavailability in vivo. Furthermore, the safety and toxicity profile of TMI-1 in humans need to be evaluated in clinical trials to determine its potential as a cancer therapeutic agent. Finally, the potential neuroprotective effects of TMI-1 need to be further investigated to determine its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of TMI-1 involves the reaction of 2,5,7-trimethyl-1H-indole-3-carboxylic acid with 2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After the completion of the reaction, the product is purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.
科学的研究の応用
TMI-1 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction by TMI-1 leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. TMI-1 has shown promising results in preclinical studies as a single agent or in combination with other chemotherapeutic agents in various cancer models, including breast cancer, lung cancer, and leukemia. TMI-1 has also been investigated for its potential applications in the treatment of neurodegenerative diseases, as the MDM2-p53 pathway plays a role in the regulation of neuronal survival and apoptosis.
特性
IUPAC Name |
1-[2-(trifluoromethyl)morpholin-4-yl]-2-(2,5,7-trimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-6-11(2)17-14(7-10)13(12(3)22-17)8-16(24)23-4-5-25-15(9-23)18(19,20)21/h6-7,15,22H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVAPBPUHZBHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)N3CCOC(C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)

![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)

